molecular formula C16H26O3 B14224429 2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane CAS No. 823792-11-6

2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane

Cat. No.: B14224429
CAS No.: 823792-11-6
M. Wt: 266.38 g/mol
InChI Key: LKQVXZDKFZXFHQ-UHFFFAOYSA-N
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Description

2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane is an organic compound with the molecular formula C16H26O3. It features a six-membered oxane ring and a methoxydec-9-en-4-yn-1-yl group. This compound is notable for its unique structure, which includes both an ether linkage and a triple bond, making it a subject of interest in various chemical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane typically involves the following steps:

    Formation of the Methoxydec-9-en-4-yn-1-yl Intermediate: This step involves the reaction of a suitable alkyne with a methoxy group in the presence of a base such as sodium hydride.

    Cyclization to Form the Oxane Ring: The intermediate is then subjected to cyclization conditions, often involving a Lewis acid catalyst like boron trifluoride etherate, to form the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and solvents is crucial to avoid side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a double or single bond.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkage, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), Hydrochloric acid (HCl)

Major Products

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alkenes, Alkanes

    Substitution: Various substituted oxane derivatives

Scientific Research Applications

2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]tetrahydrofuran
  • 2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]pyran

Uniqueness

2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane is unique due to its combination of an oxane ring and a methoxydec-9-en-4-yn-1-yl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

823792-11-6

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

2-(6-methoxydec-9-en-4-ynoxy)oxane

InChI

InChI=1S/C16H26O3/c1-3-4-10-15(17-2)11-6-5-8-13-18-16-12-7-9-14-19-16/h3,15-16H,1,4-5,7-10,12-14H2,2H3

InChI Key

LKQVXZDKFZXFHQ-UHFFFAOYSA-N

Canonical SMILES

COC(CCC=C)C#CCCCOC1CCCCO1

Origin of Product

United States

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